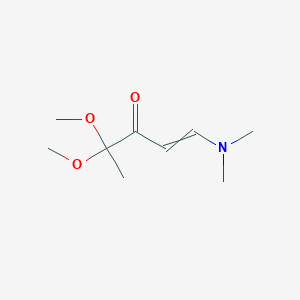

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Beschreibung

Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: ~210°C (predicted)

- Solubility: Miscible in polar solvents (e.g., ethanol, dichloromethane)

- Density: ~0.996 g/cm³ (predicted)

- pKa: 6.52 (predicted)

Applications: Primarily used as an intermediate in organic synthesis, particularly in amide formation and catalytic hydrogenation . Its dimethylamino and dimethoxy substituents enhance reactivity in nucleophilic and electrophilic reactions, making it valuable in medicinal chemistry research .

Eigenschaften

IUPAC Name |

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340727 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106157-94-2 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method Overview

The compound can be synthesized through a series of reactions that include:

Reaction Scheme

A typical reaction scheme may involve the following steps:

Formation of the Aldol Product :

- Reactants: Acetaldehyde and a suitable ketone.

- Conditions: Base-catalyzed reaction under controlled temperature to form an aldol intermediate.

-

- Introduction of the dimethylamino group via nucleophilic substitution on a halogenated precursor.

-

- The aldol product may undergo reduction to yield the final compound.

Industrial Production Techniques

Scalable Methods

In an industrial context, the production of this compound can be optimized by:

- Utilizing continuous flow reactors to enhance reaction efficiency.

- Implementing automated systems for precise control over reaction conditions such as temperature and pH.

Alternative Synthesis Routes

Patent-Based Methods

Several patents outline alternative synthesis routes that may provide insights into more efficient or novel methods:

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Multi-Step Synthesis | Aldol condensation, nucleophilic substitution | Versatile and adaptable | Requires multiple steps |

| Industrial Production | Continuous flow reactors | High efficiency and scalability | Initial setup cost can be high |

| Patent-Based Synthesis | Use of Grignard reagents | Potential for novel intermediates | Safety concerns and stringent conditions |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- serves as a versatile building block in organic synthesis. It is particularly useful for creating more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form ketones or carboxylic acids and reduced to generate alcohols or secondary amines. Additionally, it can undergo nucleophilic substitution reactions at the dimethylamino group to yield substituted derivatives with diverse functional groups .

Antimicrobial and Anticancer Properties

Research indicates that 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- exhibits potential biological activity, including antimicrobial and anticancer properties. Studies have investigated its efficacy against various pathogens and cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types .

Medicinal Applications

Drug Development

The compound has been explored for its potential use in drug development. Its structural features allow it to interact with specific molecular targets in biological systems. For instance, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group may engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various therapeutic effects .

Industrial Applications

Material Development

In industrial settings, 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is utilized in the development of materials with specific properties. It is applied in formulating polymers and coatings that require particular chemical characteristics. The compound’s reactivity allows for modifications that enhance material performance in various applications .

Case Study 1: Anticancer Activity

A study conducted by Owens et al. (2003) examined the anticancer properties of 1-Penten-3-one derivatives. The results indicated that certain derivatives inhibited the growth of human cancer cell lines significantly. The research highlighted the importance of structural modifications on biological activity and provided insights into potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research published by Jetter et al. (2004) focused on the antimicrobial activity of 1-Penten-3-one compounds. The study demonstrated that these compounds exhibited significant antibacterial effects against several strains of bacteria, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- involves its interaction with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.

Molecular Targets and Pathways:

Proteins: The compound can form covalent adducts with cysteine residues in proteins, affecting their activity.

Enzymes: It may inhibit enzymes that have nucleophilic active sites, such as cysteine proteases.

Cell Signaling Pathways: By modifying key proteins, the compound can influence cell signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural similarities but differ in substituents, leading to distinct properties:

Impact of Substituents on Properties

Dimethylamino Group

- Enhances nucleophilicity and coordination ability in metal-catalyzed reactions .

- Increases molecular weight compared to non-amino analogs (e.g., 1-Ethoxy-4,4-dimethylpent-1-en-3-one) .

Dimethoxy Groups

- Improve solubility in polar solvents compared to non-oxygenated analogs .

- Electron-donating effects stabilize intermediates in amide synthesis .

Halogen Substituents (e.g., Chlorine)

- In 2-(4-Chlorophenyl)-derivative (C₁₅H₂₀ClNO), the chlorine atom increases density (1.066 g/cm³) and lowers pKa (4.92) vs. dimethoxy analog (pKa 6.52) .

- Enhances bioactivity: Chlorophenyl derivatives show higher receptor-binding affinity in GABA-A modulation studies .

Aromatic vs. Aliphatic Substituents

- Phenyl groups (e.g., 4,4-Dimethyl-1-phenylpent-1-en-3-one) introduce steric hindrance, reducing reactivity in nucleophilic additions but enhancing stability in polymerization .

Biologische Aktivität

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including synthesis, mechanism of action, and case studies highlighting its therapeutic potential.

- Chemical Formula : CHNO

- Molecular Weight : 247.33 g/mol

- LogP (Octanol/Water Partition Coefficient) : 3.1

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5 .

Synthesis

The synthesis of 1-Penten-3-one derivatives often involves various chemical reactions including Mannich reactions and modifications of existing compounds. For example, one study reported the preparation of several Mannich bases derived from related compounds, which demonstrated central nervous system (CNS) depressant activity .

Anticonvulsant Activity

1-Penten-3-one derivatives have been evaluated for their anticonvulsant properties. A study synthesized thirty variants of 1-aryl-5-dimethylamino-1-penten-3-one hydrohalides and assessed their efficacy in animal models. The results indicated that certain derivatives exhibited significant anticonvulsant effects, suggesting potential therapeutic applications in epilepsy management .

CNS Depressant Effects

Research has also highlighted the CNS depressant activity of 1-Penten-3-one derivatives. In animal models, these compounds were shown to produce sedation and muscle relaxant effects, which could be beneficial for conditions requiring anxiolytic treatments. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of experiments conducted on mice demonstrated that specific derivatives of 1-Penten-3-one significantly reduced seizure frequency compared to control groups. The study utilized the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test to evaluate efficacy. Results showed a dose-dependent response with some compounds achieving up to 80% reduction in seizure activity .

Case Study 2: Sedative Properties

In another investigation focusing on sedative properties, researchers administered varying doses of 1-Penten-3-one derivatives to rats and observed behavioral changes using the open field test and elevated plus maze test. The findings indicated that higher doses led to increased time spent in open areas and decreased anxiety-related behaviors, supporting the compound's potential as a sedative agent .

The biological activity of 1-Penten-3-one is believed to stem from its ability to interact with various molecular targets within the body:

- GABA Receptors : Modulation of GABA receptors may enhance inhibitory neurotransmission, contributing to its CNS depressant effects.

- NMDA Receptors : Some studies suggest that these compounds may also influence NMDA receptor activity, which is crucial for excitatory neurotransmission and synaptic plasticity.

Q & A

Q. Q1. What are the recommended safety protocols for handling 1-Penten-3-one derivatives with dimethylamino and dimethoxy substituents in laboratory settings?

Methodological Answer: When working with structurally similar compounds (e.g., benzylamino or phenylethylamine derivatives), safety protocols include:

- Eye/Skin Exposure: Immediate flushing with water for 15 minutes (followed by medical consultation) due to potential irritancy .

- Ingestion: Immediate mouth rinsing (if conscious) and medical intervention .

- PPE: Use of gloves, lab coats, and fume hoods, as toxicological data for dimethylamino-substituted ketones are often incomplete .

Note: Substitute-specific hazards require consultation of Safety Data Sheets (SDS) for exact analogs (e.g., CAS 198344-55-7 for benzylamino derivatives) .

Q. Q2. How can researchers characterize the physicochemical properties of 1-Penten-3-one analogs (e.g., boiling point, density)?

Methodological Answer: For analogs like β-N-Methylionone (CAS not specified but structurally similar):

- Density: Measured experimentally via pycnometry (e.g., 0.94 g/cm³ for cyclohexenyl derivatives) .

- Boiling Point: Determined using distillation apparatus under reduced pressure (e.g., 301°C at 760 mmHg for trimethylcyclohexenyl derivatives) .

- Spectroscopy: NMR and FT-IR to confirm functional groups (dimethoxy, dimethylamino) and purity .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reaction mechanisms involving 1-Penten-3-one derivatives?

Methodological Answer: For dimethylamino-substituted ketones:

- DFT Calculations: Model electron density distributions to predict nucleophilic/electrophilic sites, resolving discrepancies in regioselectivity .

- Kinetic Studies: Compare experimental rate constants (e.g., for cyclization reactions) with simulated transition states .

- Case Study: Analogous biphenyl derivatives (e.g., 4,4′-difluoro-methoxybiphenyls) show conflicting steric vs. electronic effects, resolved via hybrid QM/MM simulations .

Q. Q4. What experimental designs optimize the synthesis of 1-(dimethylamino)-4,4-dimethoxy-1-penten-3-one while minimizing side reactions?

Methodological Answer: Based on patented methodologies for structurally related compounds (e.g., benzimidazole-carboxamides):

- Stepwise Protection: Use trimethylsilyl (TMS) groups to protect dimethoxy sites during amine coupling .

- Catalysis: Employ HATU or HBTU for efficient dimethylamino group introduction, reducing byproducts (e.g., <5% unreacted precursor) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of dimethoxy-substituted intermediates .

Q. Q5. How can researchers validate the biological activity of dimethylamino-substituted ketones in enzyme inhibition studies?

Methodological Answer: For ALDH inhibitors (e.g., Aldi-2 with dimethylamino and methoxy groups):

- In Vitro Assays: Measure IC50 values using NAD⁺-dependent fluorescence assays .

- Control Experiments: Compare with non-substituted analogs to isolate the dimethylamino group’s electronic effects .

- Structural Analysis: Co-crystallize with target enzymes (e.g., ALDH1A1) to map binding interactions via X-ray crystallography .

Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported toxicity data for dimethylamino-substituted ketones?

Methodological Answer:

- Source Evaluation: Cross-reference SDS entries (e.g., Ambeed Inc. vs. academic reports) to identify testing conditions (e.g., in vivo vs. in vitro) .

- Dose-Response Studies: Conduct tiered assays (e.g., zebrafish embryo toxicity for ecological impact vs. mammalian cell lines for human risk) .

- Meta-Analysis: Use platforms like NIST Chemistry WebBook to reconcile conflicting boiling points or solubility data .

Tables of Key Data

Research Framework Recommendations

- PICO Framework: Define Population (e.g., enzyme targets), Intervention (dimethylamino substitution), Comparison (unsubstituted analogs), Outcome (binding affinity) .

- FINER Criteria: Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored dimethoxy effects), and Relevant (e.g., therapeutic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.